3,3-Dimethylpent-4-en-1-ol is an organic compound with the molecular formula and a molecular weight of 114.19 g/mol. It features a hydrophobic hydrocarbon chain along with a hydrophilic hydroxyl group, which contributes to its unique chemical properties. This compound is characterized by its double bond between the fourth and fifth carbon atoms, making it an allylic alcohol. The structure can be represented by the SMILES notation: CC(C)(CCO)C=C .
Research on the biological activity of 3,3-Dimethylpent-4-en-1-ol is limited, but its structural characteristics suggest potential interactions with biological molecules. The hydroxyl group may facilitate hydrogen bonding, influencing the structure and function of various biomolecules. Further studies are needed to explore its specific biological effects and potential therapeutic applications .
3,3-Dimethylpent-4-en-1-ol can be synthesized through several methods:
The applications of 3,3-Dimethylpent-4-en-1-ol are primarily in the fields of organic synthesis and industrial chemistry:
While specific interaction studies on 3,3-Dimethylpent-4-en-1-ol are sparse, its ability to form hydrogen bonds suggests that it could interact with enzymes or receptors in biological systems. Investigating these interactions could reveal insights into its potential biological activities and applications in medicinal chemistry .
Several compounds share structural similarities with 3,3-Dimethylpent-4-en-1-ol:
The uniqueness of 3,3-Dimethylpent-4-en-1-ol lies in its combination of a hydroxyl group and a double bond within the same molecule. This structural feature imparts distinct chemical reactivity that is valuable for various synthetic applications and potential biological interactions .